molecular formula C20H27NO4 B15011726 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide

Cat. No.: B15011726
M. Wt: 345.4 g/mol
InChI Key: WUWNJMQXXZLYKY-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with an octylacetamide group, enhancing its lipophilicity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent. One common method includes the activation of the carboxylic acid with N,N’-carbonyldiimidazole, followed by the reaction with octylamine to form the desired amide . The reaction is usually carried out under mild conditions to prevent decomposition of the sensitive chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects. The octylacetamide group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide is unique due to its enhanced lipophilicity and potential for higher biological activity. The presence of the octylacetamide group distinguishes it from other coumarin derivatives, providing it with unique properties and applications .

Properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-octylacetamide

InChI

InChI=1S/C20H27NO4/c1-3-4-5-6-7-8-11-21-19(22)14-24-16-9-10-17-15(2)12-20(23)25-18(17)13-16/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,21,22)

InChI Key

WUWNJMQXXZLYKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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